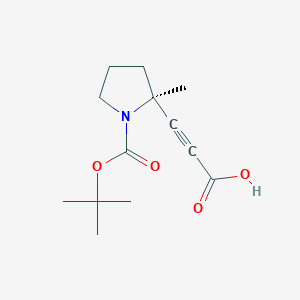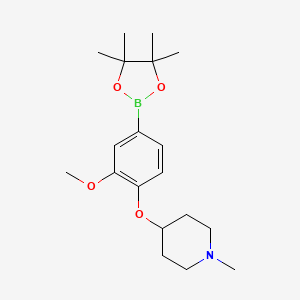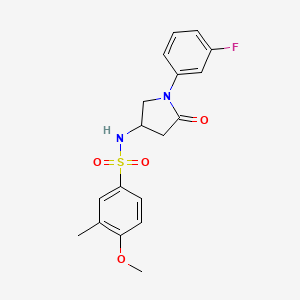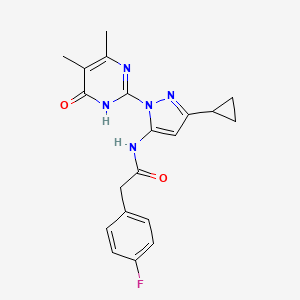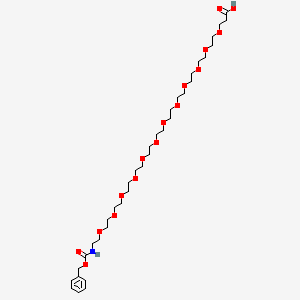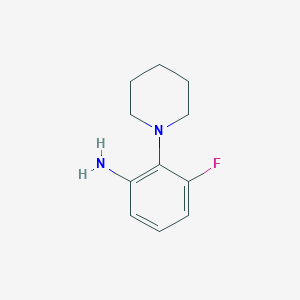![molecular formula C8H9ClF3N3O2S B2978083 N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide CAS No. 339276-24-3](/img/structure/B2978083.png)
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylmethanesulfonohydrazide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present . The trifluoromethyl group, for example, is known for its high electronegativity and can influence the reactivity of the compound .Aplicaciones Científicas De Investigación
Molecular Modeling and Experimental Studies
Studies on pyridinium-based ionic liquids, which share structural similarities with the compound of interest, reveal insights into their thermodynamic and transport properties. Cadena et al. (2006) conducted a combined experimental and molecular dynamics study on several pyridinium-based ionic liquids, offering data on self-diffusivities, activation energies for diffusion, and volumetric properties such as density and heat capacities. These findings contribute to understanding the behavior of similar compounds in various applications, including industrial processes and material science (Cadena et al., 2006).
Sulfonamides as Novel Terminators of Cationic Cyclisations
Research by Haskins and Knight (2002) explores the catalytic potential of trifluoromethanesulfonic (triflic) acid in inducing cyclization reactions, demonstrating the efficiency of sulfonamides in terminating cationic cascades. This highlights the utility of sulfonamide groups, and by extension related compounds, in the synthesis of polycyclic systems, offering potential applications in organic synthesis and pharmaceutical chemistry (Haskins & Knight, 2002).
Antibacterial Activity of Sulfonamide Derivatives
Özdemir et al. (2009) synthesized sulfonamide derivatives, including methanesulfonicacid hydrazide derivatives, and studied their antibacterial activities against various bacteria. This research points towards the potential biomedical applications of such compounds, particularly in developing new antibacterial agents (Özdemir et al., 2009).
Electropolymerization for Hybrid Supercapacitors
Biso et al. (2008) investigated ionic liquids, including N-butyl-N-methyl-pyrrolidinium trifluoromethanesulfonate, as media for electropolymerization of poly(3-methylthiophene). Their work aims to enhance the performance of hybrid supercapacitors, illustrating the role of similar compounds in advancing energy storage technologies (Biso et al., 2008).
Chemical Synthesis and Material Science
Research into the synthesis, characterization, and application of various sulfonate and sulfonamide derivatives, including work on ionic liquids and superacid catalysts, underlines the broad utility of these compounds in chemical synthesis and material science. For instance, direct methylation and trifluoroethylation studies of pyridine derivatives offer routes to ionic liquids, which have implications for green chemistry and industrial applications (Zhang, Martin, & Desmarteau, 2003).
Mecanismo De Acción
Target of Action
The primary target of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylmethanesulfonohydrazide is thought to be the spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the structure and function of cells.
Mode of Action
It is believed to interact with its targets by affecting the spectrin-like proteins in the cytoskeleton of oomycetes . This interaction leads to changes in the structure and function of the cells, inhibiting their growth and proliferation .
Biochemical Pathways
The compound’s interaction with spectrin-like proteins affects various biochemical pathways within the oomycetes. It disrupts the normal functioning of the cells, leading to their death . The exact biochemical pathways affected by N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylmethanesulfonohydrazide are still under investigation.
Result of Action
The action of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylmethanesulfonohydrazide results in the inhibition of the growth of oomycetes. It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . This leads to the control of diseases caused by oomycetes, such as late blight of potato .
Propiedades
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF3N3O2S/c1-15(14-18(2,16)17)7-6(9)3-5(4-13-7)8(10,11)12/h3-4,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLAWKXFFMAQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2978001.png)
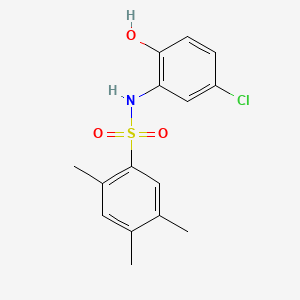
![N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978004.png)

![1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2978007.png)
